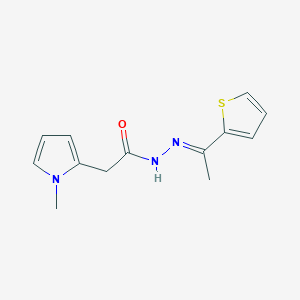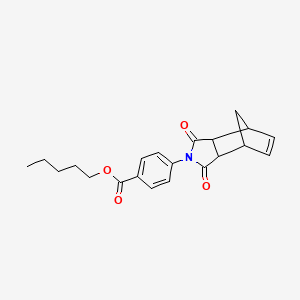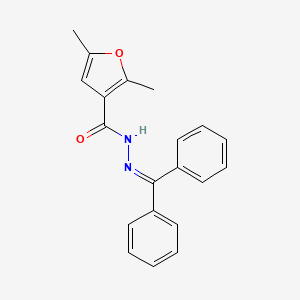![molecular formula C27H28ClNO2 B11662630 1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B11662630.png)
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(4-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydroquinoline ring, and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves multiple steps, including the formation of the tetrahydroquinoline ring and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods often require stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its chemical properties and reactivity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered ring structures .
Applications De Recherche Scientifique
1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE can be compared with other similar compounds, such as:
4-[4-Chlorophenyl]acetophenone: This compound has a similar chlorophenyl group but lacks the tetrahydroquinoline ring and methoxyphenyl group, resulting in different chemical properties and biological activity.
1-CHLORO-4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}BENZENE: This compound contains a chlorophenyl group and a methoxyphenyl group but has a different overall structure, leading to distinct reactivity and applications.
The uniqueness of 1-[4-(4-CHLOROPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE lies in its combination of functional groups and ring structures, which confer specific chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C27H28ClNO2 |
|---|---|
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C27H28ClNO2/c1-19-9-15-22(16-10-19)31-17-25(30)29-24-8-6-5-7-23(24)27(4,18-26(29,2)3)20-11-13-21(28)14-12-20/h5-16H,17-18H2,1-4H3 |
Clé InChI |
BSLKWEGBCGVFAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11662547.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11662549.png)

![2-phenyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B11662553.png)

![4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B11662585.png)

![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662600.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662604.png)
![Dimethyl 2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11662606.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662614.png)


![N'-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11662624.png)
